![molecular formula C14H11ClN2O2 B3841799 N'-[(4-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3841799.png)
N'-[(4-chlorobenzoyl)oxy]benzenecarboximidamide
Overview
Description
N'-[(4-chlorobenzoyl)oxy]benzenecarboximidamide, commonly known as CBBC, is a chemical compound that has shown potential in various scientific research applications. It is a benzimidazole derivative that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of CBBC is not fully understood. However, it has been suggested that CBBC exerts its anti-cancer activity by inducing cell cycle arrest and apoptosis. CBBC has also been shown to inhibit the activity of matrix metalloproteinases, which play a role in cancer cell invasion and metastasis. In addition, CBBC has been shown to inhibit the activity of cyclooxygenase, an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
CBBC has been shown to have various biochemical and physiological effects. In cancer cells, CBBC has been shown to induce cell cycle arrest and apoptosis. CBBC has also been shown to inhibit the activity of matrix metalloproteinases, which play a role in cancer cell invasion and metastasis. Furthermore, CBBC has been shown to inhibit the activity of cyclooxygenase, an enzyme involved in the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using CBBC in lab experiments include its high purity, low toxicity, and potential anti-cancer, anti-inflammatory, and anti-viral activities. However, the limitations of using CBBC in lab experiments include its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for CBBC research. One direction is to investigate the potential of CBBC as a therapeutic agent for cancer treatment. Another direction is to investigate the potential of CBBC as an anti-inflammatory and anti-viral agent. Furthermore, future research could focus on improving the solubility and bioavailability of CBBC to enhance its efficacy in lab experiments and potential clinical use.
Conclusion:
In conclusion, CBBC is a benzimidazole derivative that has shown potential in various scientific research applications, including cancer treatment, anti-inflammatory, and anti-viral activities. CBBC has been synthesized using different methods, and its mechanism of action is not fully understood. CBBC has various biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. Finally, there are several future directions for CBBC research, including investigating its potential as a therapeutic agent for cancer treatment and improving its solubility and bioavailability.
Scientific Research Applications
CBBC has shown potential in various scientific research applications, including cancer treatment, anti-inflammatory, and anti-viral activities. In cancer treatment, CBBC has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. CBBC has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, CBBC has been shown to have anti-viral activity against the hepatitis C virus.
properties
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 4-chlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2/c15-12-8-6-11(7-9-12)14(18)19-17-13(16)10-4-2-1-3-5-10/h1-9H,(H2,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDUCENGLLWTMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)C2=CC=C(C=C2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=C(C=C2)Cl)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-(4-Chlorobenzoyl)-benzamidoxime |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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